molecular formula C22H24N4O B2588260 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide CAS No. 1797281-06-1

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2588260
CAS No.: 1797281-06-1
M. Wt: 360.461
InChI Key: YEPGDPWGMQSMTC-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features an imidazole ring, a phenylpyrrolidine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form 4-(chloromethyl)-1H-imidazole.

    Formation of the Benzamide Group: The benzamide group is introduced by reacting 4-(chloromethyl)-1H-imidazole with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenylpyrrolidine Moiety: The final step involves the reaction of the intermediate with 1-phenylpyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenylpyrrolidine moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)benzamide: Lacks the phenylpyrrolidine moiety, resulting in different biological activity.

    N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Lacks the imidazole ring, affecting its interaction with enzymes and receptors.

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the imidazole ring and the phenylpyrrolidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(19-10-8-18(9-11-19)16-25-14-12-23-17-25)24-15-21-7-4-13-26(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,17,21H,4,7,13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPGDPWGMQSMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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